Butalactin

Description

Discovery and Initial Characterization of Butalactin

The initial identification of this compound stemmed from research into microbial sources for novel bioactive compounds.

Isolation from Microbial Sources: Streptomyces corchorusii and Related Actinobacteria

This compound was first isolated from a soil-derived actinomycete, strain HIL Y-86,36923, which was identified as closely resembling Streptomyces corchorusii. nih.govjst.go.jp This strain was originally collected from soil in Pune, Maharashtra, India. researchgate.net The producing organism, Streptomyces sp. HIL Y-86,36923, was deposited in the Deutsche Sammlung von Mikroorganismen (DSM 5372). researchgate.net Subsequent research has also identified Streptomyces corchorusii as a producer of this compound. npatlas.orgrsc.orgrjptonline.org Actinobacteria, particularly from the genus Streptomyces, are well-known for their ability to produce a wide array of secondary metabolites, including many clinically significant antibiotics. researchgate.net The isolation of this compound added to the growing list of bioactive compounds derived from these prolific microorganisms. researchgate.net

Original Designation as a Butanolide Antibiotic

Upon its discovery, this compound was characterized as a new butanolide antibiotic. nih.govjst.go.jp Initial studies revealed that it possesses weak antibiotic activity against both Gram-positive and Gram-negative bacteria. nih.govjst.go.jp Specifically, it has shown activity against bacteria such as Staphylococcus aureus, Streptococcus faecalis, Staphylococcus epidermidis, and Escherichia coli. rjptonline.orgresearchgate.net This antibacterial property was a key feature in its initial description and classification. scholarena.co

Classification and Structural Relationship within Butanolide Compounds

This compound belongs to the γ-butyrolactone (GBL) family, a class of compounds known for their diverse biological activities. rsc.orgsemanticscholar.org

Comparison with Known Butyrolactone Signal Molecules

This compound is structurally related to a group of microbial signaling molecules known as γ-butyrolactones, which include A-factor, virginiae butanolides, and anthracycline-inducing factors. nih.govjst.go.jp These signaling molecules, often referred to as "bacterial hormones," play crucial roles in regulating secondary metabolism and cellular differentiation in Streptomyces. nih.gov A-factor, for instance, is a well-known γ-butyrolactone that controls streptomycin (B1217042) production and aerial mycelium formation in Streptomyces griseus. jst.go.jpnih.gov Despite the structural similarity, this compound was found not to induce antibiotic production or aerial mycelium formation in the indicator strains tested in early studies. nih.govjst.go.jp

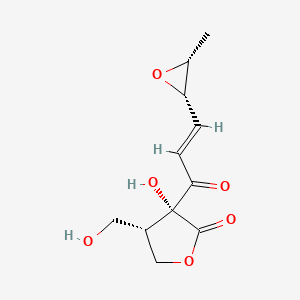

Distinctive Structural Features of this compound (e.g., furanone ring, epoxide moiety)

The chemical structure of this compound is [2-(4',5'-epoxy-hex-2'(E)-en)oyl-2-hydroxy-3-hydroxymethyl-2, 3-(Z)-butanolide]. nih.govjst.go.jp Its structure is characterized by several key functional groups, including a highly functionalized γ-butyrolactone (also known as a furanone) ring, a hydroxymethyl group, and a conjugated epoxy enone side chain. rsc.orgontosight.ai The presence of the epoxide moiety is a particularly notable feature. rsc.orgontosight.ai The absolute stereochemistry of this compound's four stereogenic centers was later established through stereoselective synthesis. rsc.org This complex structure distinguishes it from some of the simpler butyrolactone signaling molecules. rsc.org

| Feature | Description |

| Core Structure | γ-Butyrolactone (furanone) ring rsc.org |

| Key Substituents | Hydroxymethyl group nih.govjst.go.jp |

| Acyl side chain with an epoxide nih.govjst.go.jprsc.org | |

| Chemical Name | [2-(4',5'-epoxy-hex-2'(E)-en)oyl-2-hydroxy-3-hydroxymethyl-2, 3-(Z)-butanolide] nih.govjst.go.jp |

| Molecular Formula | C₁₁H₁₄O₆ nih.gov |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H14O6 |

|---|---|

Molecular Weight |

242.22 g/mol |

IUPAC Name |

(3R,4S)-3-hydroxy-4-(hydroxymethyl)-3-[(E)-3-[(2S,3R)-3-methyloxiran-2-yl]prop-2-enoyl]oxolan-2-one |

InChI |

InChI=1S/C11H14O6/c1-6-8(17-6)2-3-9(13)11(15)7(4-12)5-16-10(11)14/h2-3,6-8,12,15H,4-5H2,1H3/b3-2+/t6-,7+,8+,11-/m1/s1 |

InChI Key |

NDWZCKPIOWDQOR-WTCWJIQASA-N |

SMILES |

CC1C(O1)C=CC(=O)C2(C(COC2=O)CO)O |

Isomeric SMILES |

C[C@@H]1[C@@H](O1)/C=C/C(=O)[C@@]2([C@H](COC2=O)CO)O |

Canonical SMILES |

CC1C(O1)C=CC(=O)C2(C(COC2=O)CO)O |

Synonyms |

2-(4',5'-epoxy-hex-2'(E)-en)oyl-2-hydroxy-3-hydroxymethyl-2,3-(Z)-butanolide butalactin |

Origin of Product |

United States |

Chemical Synthesis and Synthetic Analogues of Butalactin

Total Synthesis Methodologies for Butalactin and its Stereoisomers

The total synthesis of this compound has been a subject of research, particularly focusing on achieving stereocontrol to obtain specific stereoisomers.

Chiral Pool Approaches (e.g., utilizing (S)-malic acid and sorbic acid)

One notable approach to the synthesis of this compound (specifically, the stereoisomer 1a) and lactone II (2a), another compound isolated from Streptomyces species, involves utilizing starting materials from the chiral pool. A straightforward route has been developed starting from (S)-malic acid and sorbic acid. nih.govrsc.org Chiral pool synthesis leverages readily available enantiopure natural compounds as starting materials to construct more complex molecules, often simplifying synthetic routes and ensuring high stereochemical purity. numberanalytics.comwikipedia.org The synthesis of this compound from (S)-malic acid and sorbic acid exemplifies this strategy, providing a direct method to access the desired stereochemistry. nih.govrsc.org

Stereochemical Elucidation through Synthesis

The synthesis of this compound from chiral pool precursors like (S)-malic acid has been instrumental in unambiguously establishing the absolute stereochemistry of the natural product. nih.govrsc.org By synthesizing this compound through a well-defined route starting from a compound with known absolute configuration, researchers were able to confirm the stereochemistry at its stereogenic centers. For the stereoisomer 1a, the absolute configuration was assigned as 2R, 3S, 4′S, 5′R based on this synthetic approach. rsc.org Spectroscopic techniques, such as NOE experiments, were also employed during the synthesis to determine the stereochemistry of intermediates, further supporting the stereochemical assignments. rsc.org

Derivatization Strategies and Analogue Generation

The exploration of this compound's potential requires the synthesis of various derivatives and analogues to investigate the relationship between structural modifications and biological activities.

Exploration of Functional Group Modifications

This compound possesses several functional groups, including a furanone ring, a hydroxymethyl group, and an epoxide moiety, connected via a propenyl chain. ontosight.ai These functional groups offer sites for chemical modification. ontosight.ai Exploration of functional group modifications is a fundamental aspect of medicinal chemistry and organic synthesis, allowing for the alteration of a molecule's properties and reactivity. solubilityofthings.commsu.eduwikipedia.org By selectively modifying these groups, researchers can synthesize this compound analogues with potentially altered solubility, stability, and interactions with biological targets. ontosight.ai

Synthesis of this compound Derivatives for Research Purposes

The synthesis of this compound derivatives and analogues is crucial for understanding its pharmacological profile and potential applications. ontosight.aipatsnap.com Research efforts have included the synthesis and biological evaluation of this compound and its derivatives. ontosight.aipatsnap.com Studies on butenolides, the class of compounds to which this compound belongs, have also involved the synthesis of analogues to investigate their activities. researchgate.net For instance, research on butenolides isolated from marine microorganisms has led to the synthesis of diastereomeric butenolides and the observation of differences in their cytotoxic potential, highlighting the importance of analogue synthesis in structure-activity relationship studies. researchgate.net Chemical derivatization studies have also been mentioned in the context of characterizing actinomycetes-derived antibacterial agents, including this compound. researchgate.net

Butalactin Biosynthesis and Genetic Determinants

Biosynthetic Origins in Streptomyces Species

Butalactin is a specialized metabolite produced by bacteria of the genus Streptomyces, which are renowned for their ability to synthesize a wide array of bioactive compounds, including a majority of clinically used antibiotics. mdpi.comnih.gov The discovery and isolation of this compound have been reported from several distinct Streptomyces strains.

Initial isolation identified Streptomyces sp. HIL Y-86,36923 as a producer. nih.gov Taxonomic studies of this strain revealed it most closely resembles Streptomyces corchorusii. nih.gov Subsequent research has also identified S. corchorusii and Streptomyces sp. Go 40/10 as sources of this compound and its related analogue, lactone II. asm.orgrsc.org These findings pinpoint specific members of the Streptomyces genus as the natural factories for this compound.

| Producing Organism | Strain ID | Notes |

| Streptomyces sp. | HIL Y-86,36923 | Closely resembles S. corchorusii. Also produces the antibiotic cineromycin B. nih.gov |

| Streptomyces corchorusii | Not specified | Isolated source of this compound. asm.orgrsc.org |

| Streptomyces sp. | Go 40/10 | Isolated source of lactone II, a closely related compound. rsc.org |

Investigation of Biosynthetic Pathways (e.g., relation to γ-butyrolactone pathways)

This compound is classified as a highly functionalized γ-butyrolactone. nih.govrsc.org This structural class of molecules is significant in Streptomyces, where many serve as autoregulators or "microbial hormones" that control secondary metabolism and morphological differentiation. researchgate.netnih.govnih.gov The biosynthetic pathways of these molecules, particularly the archetypal A-factor from Streptomyces griseus, provide a framework for understanding this compound's formation. nih.govbiorxiv.org

The general biosynthesis of γ-butyrolactones in Streptomyces initiates with the condensation of a glycerol (B35011) derivative, such as dihydroxyacetone phosphate (B84403) (DHAP), and a fatty acid derivative. researchgate.netnih.gov This core reaction forms the fundamental γ-butyrolactone ring structure, which is then subjected to a series of enzymatic modifications to yield the final, diverse products observed in nature. nih.gov

Enzymatic Steps and Precursor Incorporation

The biosynthesis of γ-butyrolactones involves a series of precise enzymatic reactions. While the specific enzymes for this compound have not been individually characterized, the pathway for the related A-factor is well-documented and serves as a strong predictive model.

Condensation: The pathway begins with a key condensation step. In A-factor biosynthesis, the enzyme AfsA, an A-factor synthase, catalyzes the joining of a C3-sugar phosphate (DHAP) with a β-ketoacyl-ACP (acyl carrier protein) or β-keto acid derivative. nih.govbiorxiv.org This reaction is considered the crucial step for forming the basic γ-butyrolactone skeleton. nih.gov

Reduction and Modification: Following condensation, the intermediate undergoes further processing. In the A-factor pathway, a butenolide intermediate is formed. nih.gov This intermediate is then reduced by an NADPH-dependent reductase, such as the BprA enzyme in S. griseus, to form the saturated lactone ring. nih.gov The final step involves dephosphorylation to yield the active molecule. nih.gov It is hypothesized that the biosynthesis of this compound follows a similar sequence of condensation, reduction, and subsequent chemical tailoring to install its unique epoxyenone side chain. rsc.org

Putative Biosynthetic Gene Clusters

The genes responsible for producing secondary metabolites in Streptomyces are typically organized into biosynthetic gene clusters (BGCs). nih.govjmicrobiol.or.krd-nb.info Analysis of Streptomyces genomes reveals that they can harbor between 20 and 50 BGCs, many of which are "silent" under standard laboratory conditions. nih.govfrontiersin.org

While the specific BGC for this compound has not been explicitly defined, BGCs for other γ-butyrolactones and related butyrolactols have been identified, offering insight into its potential genetic architecture. researchgate.netsecondarymetabolites.orgnih.gov For instance, the BGC for A-factor in S. griseus contains the key synthase gene afsA. nih.govbiorxiv.org Similarly, the scbA gene is the key biosynthetic gene for the SCB γ-butyrolactones in Streptomyces coelicolor. researchgate.net A putative BGC for butyrolactol A in Streptomyces sp. NBRC 110030 has been identified as a Type I Polyketide Synthase (PKS) cluster, indicating another potential pathway for butyrolactone ring formation. secondarymetabolites.org A typical γ-butyrolactone BGC contains a core synthase gene (like afsA), genes for reductases, and often one or more regulatory genes that control the cluster's expression. nih.govresearchgate.net

Table of a Representative Butyrolactol A BGC (BGC0001537) secondarymetabolites.org

| Gene Identifier (Locus Tag) | Putative Function |

|---|---|

| APK71_RS29920 | Type I polyketide synthase |

| APK71_RS29925 | Carboxyl transferase domain-containing protein |

| APK71_RS29930 | Helix-turn-helix transcriptional regulator |

| APK71_RS29935 | Type I polyketide synthase |

| APK71_RS29940 | Type I polyketide synthase |

| APK71_RS29945 | Type I polyketide synthase |

| APK71_RS29950 | Type I polyketide synthase |

| APK71_RS29960 | Acyl-CoA dehydrogenase |

| APK71_RS29965 | Enoyl-CoA hydratase |

| APK71_RS29970 | 3-hydroxyacyl-CoA dehydrogenase |

| APK71_RS29975 | Acyl-CoA synthetase |

Regulation of this compound Production within Microbial Metabolism

The production of secondary metabolites in microbes is tightly regulated to coordinate with growth phases and environmental conditions. elifesciences.orgfrontiersin.org In Streptomyces, γ-butyrolactones are well-known signaling molecules that function as quorum-sensing autoregulators. nih.govresearchgate.net These molecules typically diffuse through cell membranes and accumulate during growth. nih.gov Once a threshold concentration is reached, they bind to specific cytoplasmic receptor proteins, causing the receptor to dissociate from DNA and derepress the transcription of target genes, including those for antibiotic production and aerial mycelia formation. nih.govresearchgate.net

Despite its structural similarity to signaling molecules like A-factor, virginiae butanolides, and anthracycline-inducing factors, this compound displayed no such inducing activity for antibiotic production or aerial mycelium formation in the indicator strains tested. nih.gov This suggests that this compound may not function as a classical quorum-sensing signal in the same manner as other characterized γ-butyrolactones, or its activity is highly specific to its native producer or a different, untested indicator strain. The regulation of its BGC may be controlled by other hierarchical regulatory networks within the cell that respond to nutritional cues or other metabolic feedback. elifesciences.org

Mechanisms of Biological Activity of Butalactin

Elucidation of Molecular Targets and Interactions

Research into the specific molecular targets of Butalactin is still in a nascent stage. While its butanolide structure suggests potential interactions with various biological molecules, definitive studies identifying these targets are sparse. ontosight.ai

Enzymatic Inhibition Studies (e.g., potential targeting of specific enzymes)

There are no specific enzymatic inhibition studies for this compound detailed in the available scientific literature. While it is plausible that this compound's biological activity stems from the inhibition of key bacterial enzymes, the specific enzymes it may target have not been identified. ontosight.ai General principles of enzyme inhibition involve a molecule binding to an enzyme to decrease its activity, but the application of this concept to this compound, including the identification of target enzymes or the determination of inhibition constants (Kᵢ) or IC₅₀ values, remains uncharacterized. interesjournals.org

Interactions with Cellular Macromolecules (e.g., proteins, DNA)

The molecular structure of this compound, featuring a hydroxymethyl and a furanone group, suggests it may have the capability to interact with cellular macromolecules such as proteins or DNA. ontosight.ai These interactions are fundamental to the mechanism of action for many bioactive compounds. unacademy.comthermofisher.com Proteins can interact with DNA through various forces, including electrostatic interactions and hydrogen bonding, to regulate cellular processes. unacademy.comnih.gov However, specific experimental studies, such as electrophoretic mobility shift assays (EMSA) or DNA footprinting, to confirm and characterize the direct binding of this compound to either proteins or DNA have not been reported.

Cellular Response Pathways Induced by this compound

This compound is known to induce cellular responses, primarily observed through its antibiotic effects. nih.gov The specific pathways it triggers to achieve this are not fully understood.

Studies on Antimicrobial Modalities (e.g., cell wall synthesis inhibition)

This compound was first identified as a new antibiotic produced by Streptomyces sp. HIL Y-86,36923, a strain closely resembling Streptomyces corchorusii. nih.gov It demonstrates a weak antibiotic activity against both Gram-positive and Gram-negative bacteria. nih.gov

The precise mechanism of its antimicrobial action is not well-defined in published research. One of the common mechanisms for antibiotics is the inhibition of cell wall synthesis, which compromises the structural integrity of the bacterial cell, leading to cell death. sigmaaldrich.comlibretexts.org This is a known mechanism for major antibiotic classes like β-lactams and glycopeptides. libretexts.orgbasicmedicalkey.com However, there is no direct evidence or study confirming that this compound specifically acts by inhibiting cell wall synthesis.

The known antibacterial spectrum of this compound is summarized below.

| Target Organism | Activity |

| Gram-positive bacteria | Weak activity nih.gov |

| Gram-negative bacteria | Weak activity nih.gov |

Other Reported Bioactivities in In Vitro Models (e.g., cytotoxicity, apoptosis induction)

Beyond its antibacterial properties, there is a suggestion that this compound may possess other bioactivities, such as cytotoxicity and the ability to induce apoptosis. ontosight.ai In vitro cytotoxicity assays are standard methods to determine the potential of a compound to kill cancer cells, often reported with an IC₅₀ value, which is the concentration required to inhibit the growth of 50% of cells. nih.govipp.pt Apoptosis, or programmed cell death, is another key mechanism for anti-cancer agents. nih.gov Despite these possibilities, specific in vitro studies on defined cell lines to quantify the cytotoxic or apoptosis-inducing effects of this compound are not available in the reviewed literature.

Structure Activity Relationship Sar Studies of Butalactin and Its Derivatives

Methodological Approaches in SAR Analysis

SAR analysis employs a variety of techniques, broadly categorized into experimental and computational methods, to probe the relationship between structure and activity.

Computational SAR Methods (e.g., molecular modeling, machine learning)

Computational SAR methods utilize in silico approaches to model and predict the relationship between chemical structure and biological activity. These methods are increasingly integrated with experimental techniques to accelerate drug discovery and development. parazapharma.comnih.gov

Molecular Modeling: Molecular modeling techniques, such as molecular docking and molecular dynamics simulations, are used to predict how butalactin and its derivatives interact with biological targets, such as proteins or enzymes. parazapharma.comnih.govuneb.br By simulating the binding poses and interactions at the molecular level, researchers can gain insights into the key binding features and the impact of structural changes on binding affinity. This can help rationalize experimental SAR data and guide the design of new derivatives with improved activity. parazapharma.comuneb.br

Machine Learning: Machine learning algorithms are employed to build predictive models based on large datasets of chemical structures and their corresponding biological activities. parazapharma.comnih.gov These models can identify complex relationships between structural descriptors and biological outcomes, enabling the prediction of activity for novel compounds without the need for experimental testing. parazapharma.com Machine learning can be used in various stages of drug discovery, including virtual screening and lead optimization. parazapharma.com

Identification of Key Pharmacophores and Structural Motifs

Identifying the key pharmacophores and structural motifs within the this compound molecule is crucial for understanding its mechanism of action and designing more potent or selective derivatives. A pharmacophore represents the ensemble of steric and electronic features of a molecule that are necessary to ensure optimal molecular interactions with a specific biological target structure and to trigger (or block) its biological response. nih.govdrugbank.comyoutube.com

Based on the structure of this compound, which features a furanone ring, a hydroxymethyl group, and an epoxide moiety connected via a propenyl chain, potential pharmacophoric elements can be inferred. ontosight.ai The furanone skeleton itself is a significant structural motif found in various bioactive compounds, including other butanolide antibiotics and signaling molecules. nih.govresearchgate.netmdpi.com The epoxide group is known for its reactivity with nucleophiles, suggesting a potential role in targeting enzymatic activities. ontosight.ai The hydroxymethyl group and the furanone ring can influence solubility and interactions with biological macromolecules like proteins or DNA. ontosight.ai SAR studies on this compound and its derivatives would experimentally and computationally investigate the contribution of each of these features and their spatial arrangement to the observed biological activity. Studies on related furanone derivatives have explored the impact of substituents on their antibacterial and antitumor activities, highlighting the importance of the furanone core as a pharmacophore. researchgate.net

Impact of Stereochemistry on Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a critical role in determining the biological activity of many compounds, including natural products like this compound. numberanalytics.comnih.govlibretexts.orgmgscience.ac.in Different stereoisomers of a compound can exhibit significant differences in potency, efficacy, metabolism, and even safety profiles. numberanalytics.comnih.govmgscience.ac.in

This compound possesses chiral centers, meaning it can exist as different stereoisomers. The specific stereochemical configuration of these centers is likely to influence how this compound interacts with its biological targets. Research on butanolide antibiotics and other chiral natural products has demonstrated that biological systems can readily discriminate between different stereoisomers, leading to varied biological responses. nih.govlibretexts.orgmgscience.ac.in For instance, studies on other chiral compounds have shown that only specific stereoisomers display significant biological activity, sometimes due to stereoselective uptake or differential binding to chiral targets like enzymes or receptors. nih.gov The synthesis of this compound and related butanolides has involved strategies to control stereochemistry, underscoring its importance in obtaining biologically active forms. researchgate.net Therefore, investigations into the impact of stereochemistry on this compound's biological activity would involve the synthesis and evaluation of its different stereoisomers to determine which configurations are essential for its observed effects.

Analytical Methodologies for Butalactin Characterization and Research

Spectroscopic Techniques for Structural Confirmation (e.g., NMR, MS, IR)

Spectroscopic methods are fundamental for determining and confirming the chemical structure of Butalactin. Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy provide complementary information about the compound's atomic connectivity, molecular weight, and functional groups.

NMR Spectroscopy: Both ¹H-NMR and ¹³C-NMR spectroscopy are utilized to analyze the proton and carbon environments within the this compound molecule, providing detailed information about its connectivity and functional groups. Early studies used a 90 MHz JEOL FX-90Q instrument with CDCl₃ as the solvent for acquiring both ¹H and ¹³C NMR spectra of this compound. google.com Analysis of NMR data is crucial for confirming the butenolide structure and the nature and positions of substituents. researchgate.netnih.gov

Mass Spectrometry (MS): MS is employed to determine the molecular weight and elemental composition of this compound. Techniques such as Electron Impact (EI), Chemical Ionization (CI), and Fast Atom Bombardment (FAB) ionization have been used. google.com The molecular weight of this compound was determined to be 242.0857, corresponding to the molecular formula C₁₁H₁₄O₆. google.com High-resolution MS techniques, such as HRESIMS, provide more precise mass measurements, aiding in the confirmation of the molecular formula. nih.gov MS is also a key technique in metabolite profiling and quantitative analysis when coupled with separation methods like liquid chromatography (LC-MS). nih.govfrontiersin.orgmit.eduwikipedia.org

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in this compound by identifying characteristic absorption bands corresponding to molecular vibrations. The IR spectrum (neat) of this compound has been determined using instruments like the Perkin Elmer P.E. 521 IR Spectrometer. google.com IR spectra can reveal the presence of key functional groups such as carbonyl (C=O) stretch, characteristic of the γ-lactone ring, and hydroxyl (O-H) stretches. nih.gov

Chromatographic Methods for Isolation and Purity Assessment

Chromatographic techniques are essential for the isolation of this compound from complex mixtures, such as fermentation broths, and for assessing its purity.

Thin Layer Chromatography (TLC): TLC is a simple and rapid technique used for monitoring the progress of reactions or fermentation and for preliminary assessment of purity. google.comtsijournals.commiamioh.edu this compound's separation can be monitored by TLC on silica (B1680970) gel plates using appropriate developing solvents like ethyl acetate. google.com

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the analytical separation and purification of compounds like this compound. google.commiamioh.eduscielo.br Analytical HPLC of this compound has been performed using ODS-Hypersil (R)-10 µ columns with methanol:water (1:3) as the solvent and detection at 240 nm. google.com HPLC is also frequently coupled with MS for more detailed analysis (HPLC-MS or LC-MS). wikipedia.orgnih.gov Column chromatography, including flash chromatography and reversed-phase chromatography, is also used for the purification of butenolides and related compounds. researchgate.nettsijournals.com

Advanced Techniques for Metabolite Profiling in Biological Systems

Metabolite profiling, or metabolomics, involves the comprehensive analysis of metabolites within a biological system. Advanced techniques, often coupling chromatography with mass spectrometry, are used to study this compound and its related metabolites in biological matrices.

LC-MS and LC-MS/MS are powerful tools for untargeted and targeted metabolomics, enabling the identification and quantification of a wide range of small molecules, including this compound and its potential metabolic products. nih.govfrontiersin.orgmit.eduwikipedia.org These techniques are crucial for understanding the metabolic fate of this compound and its interactions within biological systems. evotec.comnumberanalytics.com Metabolomics can help identify metabolic alterations associated with the presence or activity of this compound. evotec.com

Quantitative Analysis in Research Models

Quantitative analysis techniques are necessary to determine the concentration of this compound in various research models, such as fermentation cultures or biological samples. These methods are crucial for studying its production, stability, and biological activity in a dose-dependent manner (although specific dosage information is excluded as per instructions).

Quantitative analysis often involves chromatographic methods coupled with sensitive detectors, such as HPLC-UV or LC-MS, to accurately measure the amount of this compound present. nih.gov While the provided search results mention quantitative analysis in a broader research context qualitative-research.netfrontiersin.orgresearchgate.netresearchgate.net6sigma.us, specific details on the quantitative analysis of this compound in research models are limited in the provided snippets. However, the use of analytical HPLC with UV detection at 240 nm suggests a method that could be adapted for quantitative purposes. google.com The study of secondary metabolites in bacterial cultures using techniques like HPLC-QTOF-MS/MS also implies quantitative aspects in assessing metabolite production under different conditions. frontiersin.org

Preclinical Investigation Models and Theoretical Applications of Butalactin

In Vitro Research Models for Biological Activity Profiling

In vitro models, primarily cell-based systems, are widely employed in the initial stages of drug discovery and preclinical research to assess the biological activity of compounds like Butalactin. sigmaaldrich.commdpi.com These models offer advantages in scalability, cost-effectiveness, and reproducibility compared to in vivo studies, providing valuable insights into molecular interactions within a cellular environment. mdpi.com

Cell-Based Assays for Specific Biological Effects (e.g., cytotoxicity assays)

Cell-based assays are fundamental tools used to quantify biological activity, biochemical mechanisms, and potential off-target interactions of compounds. sigmaaldrich.com In the context of this compound, these assays can be designed to test specific biological effects, such as cytotoxicity. ontosight.ai Cytotoxicity assays measure the ability of a compound to cause damage or death to cells and are widely used in pharmaceutical research to screen for potential anti-cancer drugs and assess cell proliferation in response to various substances. thermofisher.com These assays can detect events occurring during cell death, such as loss of membrane integrity or activation of cell death-inducing enzymes. bmglabtech.com Examples of cytotoxicity assays include those utilizing dyes like trypan blue or Calcein-AM, or fluorescent readouts to evaluate cell viability and proliferation. sigmaaldrich.com Sulforhodamine B (SRB) assay is another widely used method for detecting cell viability or drug cytotoxicity, relying on the binding of the SRB dye to proteins as a proxy for cell mass. Cell-based assays provide more physiologically relevant data compared to traditional biochemical assays, allowing for the simultaneous assessment of compound characteristics. sigmaaldrich.com

Enzyme Assays

Enzyme assays are utilized to investigate the effect of compounds on specific enzymatic activities. For this compound, enzyme assays can be designed to test its ability to inhibit specific enzymes. ontosight.ai The epoxide group within this compound's structure, for instance, can react with nucleophiles, a property that could potentially be exploited to target specific enzymatic activities in drug design. ontosight.ai Some studies on related compounds have shown good inhibition of certain enzymes in enzyme assay studies. acs.org Enzyme assays can also be used to assess cytotoxicity by measuring the release of intracellular enzymes like lactate (B86563) dehydrogenase (LDH) or glucose 6-phosphate dehydrogenase (G6PD) into the cell culture medium when the cell membrane is damaged. thermofisher.com

Receptor Binding Studies

Receptor binding studies are crucial for characterizing the interaction of a compound with its target receptors. sygnaturediscovery.comnih.gov These studies provide important contributions to drug screening and development programs. sygnaturediscovery.com In vitro radioligand binding assays are powerful tools for studying receptors and can be performed using recombinant cell lines or native tissue. sygnaturediscovery.com These assays can determine the binding affinity of a compound to a receptor. mdpi.com While initially hoped to be a primary screen, receptor binding is most useful when combined with functional, phenotypic assays. nih.gov

In Vivo Animal Models for Biological Evaluation

In vivo animal models are indispensable tools in preclinical research to evaluate the biological effects and pharmacological profile of potential drug candidates within complex biological systems. modernvivo.comscantox.com These studies bridge the gap between in vitro findings and potential clinical applications. modernvivo.com

Model Selection and Rationale

The selection of an appropriate animal model for in vivo studies is a critical step that requires careful consideration of scientific, ethical, and practical aspects. modernvivo.comresearchgate.netk-state.edu The rationale for using animal models is primarily scientific, as they are necessary until equally sound and robust alternative models are developed. k-state.edu Key considerations for model selection include the model's appropriateness as an analog to the human condition, the transferability of information, genetic uniformity, background knowledge of biological properties, cost, availability, ease of manipulation, generalizability of results, and ethical implications. researchgate.netnih.gov The model should ideally reproduce the disease or condition under study and be readily available. k-state.edu While tradition has sometimes influenced model selection, a clear, systematic, and transparent justification is needed to improve the translatability of research findings. altex.org For studies involving developing systems or potential effects on growth and development, juvenile animal studies may be justified. ejprarediseases.org

Studies on Pharmacological Effects in Animal Systems

In vivo animal studies allow for the investigation of the pharmacological effects of compounds like this compound within a living system. These studies can assess the compound's impact on various physiological processes and disease models. While the specific pharmacological effects of this compound in animal systems are not detailed in the provided search results beyond its in vitro activities, general principles of in vivo pharmacological studies apply. These studies often involve evaluating the compound's effects on growth and development, specific organ systems, and behavioral or physiological parameters. ejprarediseases.orgnih.gov The aim is to understand the intensity and time-course of the pharmacological effects. nih.gov Animal studies provide preliminary data for developing mechanism-based pharmacokinetic/pharmacodynamic (PK/PD) models, which help in predicting human responses. nih.gov

Theoretical Applications and Future Research Avenues

The unique structural features of this compound, including its epoxide group, furanone ring, and hydroxymethyl group, suggest potential avenues for its application and further research ontosight.ai. The epoxide group, being reactive with nucleophiles, is a feature that could be leveraged in drug design to target specific enzymatic activities ontosight.ai. The furanone and hydroxymethyl moieties may influence its solubility and interactions with biological molecules such as proteins or DNA ontosight.ai.

Potential as a Biochemical Probe

This compound's specific structure and reported biological activities, even if weak in some contexts, suggest its potential utility as a biochemical probe. Biochemical probes are valuable tools for investigating biological processes and the function of specific molecules. The ability of this compound to interact with enzymes or induce effects like apoptosis ontosight.ai indicates it could be used to study these pathways. For instance, its interaction with specific enzymes could help elucidate their roles or mechanisms of action. The epoxide moiety's reactivity could potentially be exploited to label or modify biological targets, aiding in their identification and characterization. Further research is needed to fully understand its interactions at the molecular level to establish its utility as a probe ontosight.ai.

Exploration of Novel Therapeutic Hypotheses (e.g., targeting specific pathways based on mechanism of action)

Based on its reported activities and structural characteristics, this compound could be explored in the context of novel therapeutic hypotheses. Its weak antibiotic activity against certain bacteria nih.gov suggests potential for modification or use in combination therapies, particularly in the face of increasing antibiotic resistance nih.gov. The observation of its ability to induce apoptosis in cancer cells ontosight.ai opens possibilities for investigating its mechanism in cancer pathways and exploring it as a lead compound for anticancer agents.

The fact that this compound is a γ-butyrolactone, a class of compounds known to regulate antibiotic production and differentiation in Streptomyces mdpi.com, although this compound itself does not show this inducing activity nih.gov, still places it within a class of molecules with significant biological signaling roles. This could lead to investigations into other potential signaling pathways it might influence in different organisms or cellular contexts.

Future research could focus on:

Detailed studies of this compound's interactions with specific enzymes and proteins to understand its molecular targets and mechanism of action ontosight.ai.

Chemical modifications of the this compound structure to enhance its potency or selectivity for particular biological targets ontosight.ai.

Investigating its effects on specific cellular pathways, such as apoptosis or other processes relevant to its observed activities ontosight.ai.

Exploring its potential in combination therapies, particularly in antimicrobial or anticancer contexts.

Thorough in vitro and in vivo studies are essential to fully elucidate this compound's properties and potential uses, considering the complex relationship between its chemical structure and biological activity ontosight.ai.

Q & A

Basic Research Question: What experimental protocols are recommended for initial pharmacological characterization of Butalactin?

Answer:

Initial pharmacological characterization should follow a tiered approach:

- In vitro assays : Assess binding affinity (e.g., radioligand displacement assays) and functional activity (e.g., cAMP modulation) using cell lines expressing target receptors. Include positive/negative controls and dose-response curves to determine EC₅₀/IC₅₀ values .

- In vivo models : Use rodent models for pharmacokinetic (PK) studies (e.g., bioavailability, half-life) and acute toxicity screening (OECD 423 guidelines). Ensure sample sizes meet statistical power requirements (n ≥ 6 per group) .

- Data reporting : Tabulate raw data (e.g., receptor selectivity profiles, PK parameters) with standard deviations and p-values for transparency .

Advanced Research Question: How can researchers resolve contradictions in reported efficacy data for this compound across different preclinical models?

Answer:

Contradictions often arise from methodological variability. Address this by:

- Meta-analysis : Pool data from published studies (e.g., efficacy in cancer vs. inflammation models) and apply heterogeneity tests (I² statistic) to identify confounding variables (e.g., dosing regimens, animal strains) .

- Sensitivity analysis : Re-run key experiments under standardized conditions (e.g., fixed dose, uniform species) while controlling for batch-to-batch compound variability (HPLC purity ≥98%) .

- Mechanistic studies : Use knock-out models or receptor antagonists to isolate pathways contributing to divergent outcomes .

Basic Research Question: What are the minimal requirements for documenting this compound synthesis to ensure reproducibility?

Answer:

Follow the ACS Organic Chemistry Guidelines :

- Synthesis steps : Detail reaction conditions (solvent, temperature, catalyst), purification methods (e.g., column chromatography gradients), and yield percentages. Report anomalies (e.g., polymorphic crystallization) .

- Characterization : Include NMR (¹H/¹³C), HRMS, and HPLC chromatograms in supplementary data. For known intermediates, cite prior literature; for novel compounds, provide elemental analysis .

- Batch records : Document storage conditions (e.g., −20°C under argon) and stability tests (e.g., accelerated degradation at 40°C/75% RH) .

Advanced Research Question: What computational strategies are effective for predicting off-target interactions of this compound?

Answer:

Combine in silico tools to minimize false positives:

- Molecular docking : Use AutoDock Vina with flexible receptor models to screen against databases like ChEMBL. Validate hits with MD simulations (≥100 ns) to assess binding stability .

- Machine learning : Train models on ToxCast data to predict adverse effects (e.g., hERG inhibition). Prioritize targets with high consensus scores across multiple algorithms (e.g., DeepTox, Pred-hERG) .

- Data integration : Cross-reference predictions with experimental transcriptomics (e.g., RNA-seq of treated cells) to identify pathway-level overlaps .

Basic Research Question: How should researchers design dose-ranging studies for this compound in chronic disease models?

Answer:

Adopt a PICOT framework (Population, Intervention, Comparison, Outcome, Time):

- Population : Specify disease model (e.g., streptozotocin-induced diabetic mice).

- Intervention : Test 3–5 doses spanning the anticipated therapeutic window (e.g., 1–100 mg/kg). Include vehicle and standard-of-care controls .

- Outcome : Define primary endpoints (e.g., glucose reduction) and secondary endpoints (e.g., renal histopathology). Use ANOVA with post-hoc Tukey tests for inter-group comparisons .

- Time : Align dosing duration with disease progression (e.g., 8 weeks for fibrosis models) .

Advanced Research Question: What strategies optimize this compound’s translational potential given its poor aqueous solubility?

Answer:

Overcome solubility barriers via:

- Formulation screening : Test nanoemulsions, liposomes, or cyclodextrin complexes. Measure particle size (DLS), zeta potential, and solubility enhancement ratios .

- Salt selection : Screen counterions (e.g., HCl, mesylate) using pH-solubility profiling. Prioritize salts with >5-fold solubility improvement in biorelevant media (FaSSIF/FeSSIF) .

- In vivo validation : Compare bioavailability of optimized formulations vs. free compound in PK studies. Use AUC₀–₂₄ and Cₘₐₓ as critical metrics .

Basic Research Question: What ethical guidelines apply to this compound research involving animal or human subjects?

Answer:

Comply with international standards :

- Animal studies : Follow ARRIVE 2.0 guidelines for reporting (e.g., randomization, blinding) and obtain IACUC approval. Use humane endpoints (e.g., tumor volume ≤10% body weight) .

- Human trials : Submit protocols to IRBs, emphasizing informed consent and data anonymization. For Phase I trials, adhere to WHO’s Good Clinical Practice (GCP) standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.